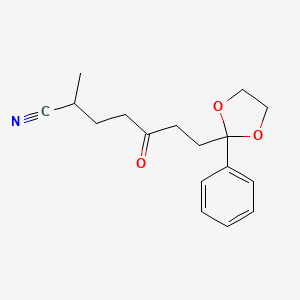
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-, also known as α-Methyl-δ-oxo-2-phenyl-1,3-dioxolane-2-heptanenitrile, is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring, a heptanenitrile chain, and a phenyl group. It is used in various chemical and industrial applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of salicylic aldehyde triflates with ethylene glycol vinyl ether and secondary nucleophilic amines in the presence of a palladium (0) catalyst . This reaction proceeds through an initial internal Heck arylation, followed by iminium ion formation and subsequent tandem cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrile group can interact with nucleophilic sites in proteins, leading to changes in their function. The dioxolane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-ethyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-propyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-butyl-
Uniqueness
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
58422-90-5 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-methyl-5-oxo-7-(2-phenyl-1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C17H21NO3/c1-14(13-18)7-8-16(19)9-10-17(20-11-12-21-17)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
Clave InChI |
RXCQJNYVWMHMEO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)CCC1(OCCO1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
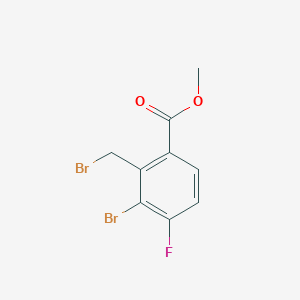
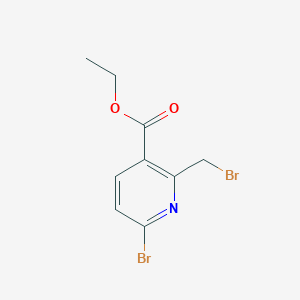
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
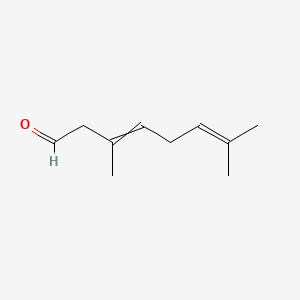
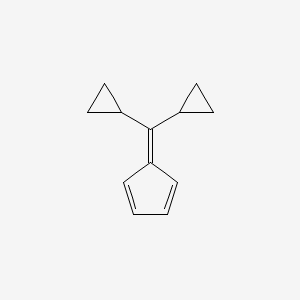
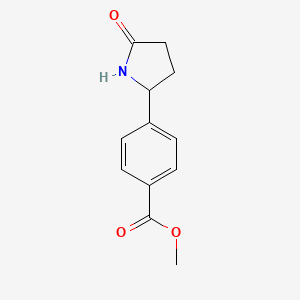
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)


